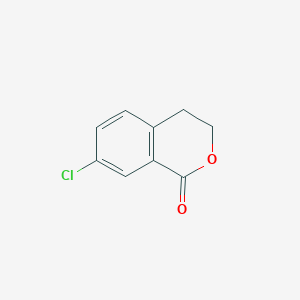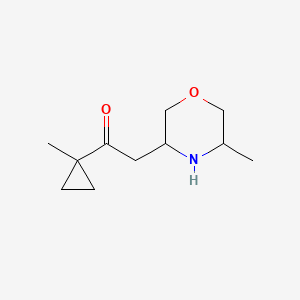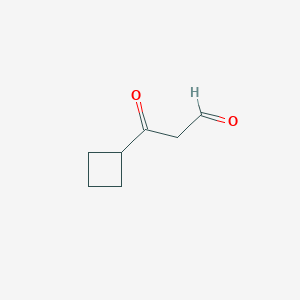
3-Cyclobutyl-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-3-oxopropanal is an organic compound with the molecular formula C7H10O2 It features a cyclobutyl ring attached to a propanal group, with a ketone functional group at the third carbon of the propanal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-oxopropanal typically involves the reaction of cyclobutylcarbinol with an oxidizing agent to form the corresponding aldehyde. One common method is the oxidation of cyclobutylcarbinol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of cyclobutylcarbinol using supported metal catalysts, such as palladium or platinum, under controlled conditions. This method allows for continuous production and higher yields.
化学反応の分析
Types of Reactions
3-Cyclobutyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Aniline in ethanol for imine formation.
Major Products Formed
Oxidation: 3-Cyclobutyl-3-oxopropanoic acid.
Reduction: 3-Cyclobutyl-3-hydroxypropanol.
Substitution: 3-Cyclobutyl-3-iminopropanal.
科学的研究の応用
3-Cyclobutyl-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for various oxidoreductases.
Industry: Used in the synthesis of specialty chemicals and intermediates for polymer production.
作用機序
The mechanism of action of 3-Cyclobutyl-3-oxopropanal in biological systems involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme involved.
類似化合物との比較
Similar Compounds
Cyclobutylcarbinol: A precursor in the synthesis of 3-Cyclobutyl-3-oxopropanal.
Cyclobutylmethanol: Similar structure but lacks the aldehyde and ketone functional groups.
Cyclobutylacetaldehyde: Contains a cyclobutyl ring and an aldehyde group but differs in the position of the functional groups.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
3-cyclobutyl-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c8-5-4-7(9)6-2-1-3-6/h5-6H,1-4H2 |
InChIキー |
LVVHGZFOGLAABV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
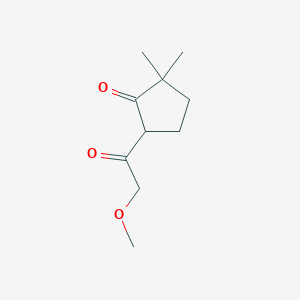
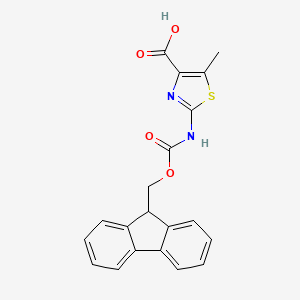

amine](/img/structure/B13317417.png)
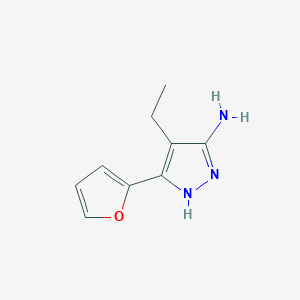
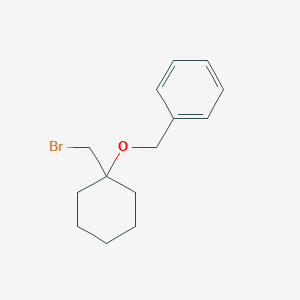
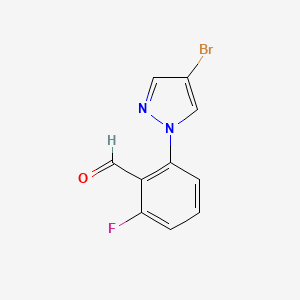


![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
